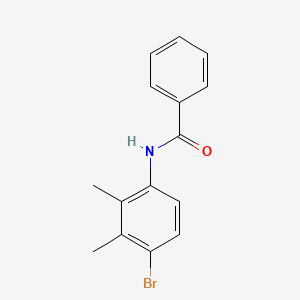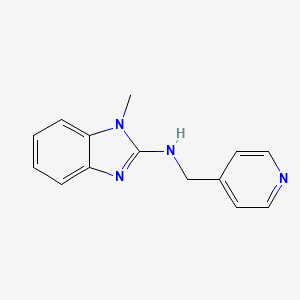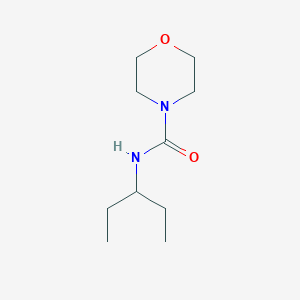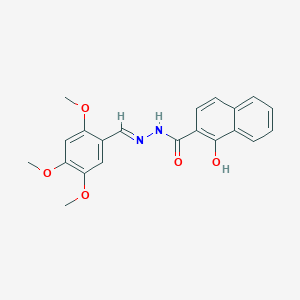
N-(4-bromo-2,3-dimethylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2,3-dimethylphenyl)benzamide, also known as BDMC, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. BDMC is a member of the benzamide family of compounds and is structurally similar to other benzamides that have been shown to have biological activity.
Wirkmechanismus
The mechanism of action of N-(4-bromo-2,3-dimethylphenyl)benzamide is not fully understood, but it is believed to act through multiple pathways. N-(4-bromo-2,3-dimethylphenyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibitors have been shown to have anti-tumor activity, and it is believed that N-(4-bromo-2,3-dimethylphenyl)benzamide's anti-tumor activity is due to its inhibition of HDACs. N-(4-bromo-2,3-dimethylphenyl)benzamide has also been shown to inhibit the activity of NF-kB, a transcription factor that plays a role in inflammation and cancer.
Biochemical and Physiological Effects:
N-(4-bromo-2,3-dimethylphenyl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. N-(4-bromo-2,3-dimethylphenyl)benzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth. In addition, N-(4-bromo-2,3-dimethylphenyl)benzamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromo-2,3-dimethylphenyl)benzamide has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it has been optimized for large-scale synthesis. N-(4-bromo-2,3-dimethylphenyl)benzamide has also been shown to have anti-tumor activity in various cancer cell lines, making it a promising compound for further research. However, there are also limitations to using N-(4-bromo-2,3-dimethylphenyl)benzamide in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate interpretation of results.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromo-2,3-dimethylphenyl)benzamide. One area of research is to elucidate its mechanism of action and identify its molecular targets. This could lead to the development of more targeted therapies for cancer and inflammation. Another area of research is to optimize the synthesis of N-(4-bromo-2,3-dimethylphenyl)benzamide and develop analogs with improved potency and selectivity. Finally, more preclinical studies are needed to evaluate the safety and efficacy of N-(4-bromo-2,3-dimethylphenyl)benzamide in animal models before it can be considered for clinical trials.
Synthesemethoden
The synthesis of N-(4-bromo-2,3-dimethylphenyl)benzamide involves the reaction of 4-bromo-2,3-dimethylphenylamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then deprotonated to form the final product, N-(4-bromo-2,3-dimethylphenyl)benzamide. The synthesis of N-(4-bromo-2,3-dimethylphenyl)benzamide has been optimized and can be carried out on a large scale, making it a viable compound for further research.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2,3-dimethylphenyl)benzamide has been studied extensively for its potential as a therapeutic agent. It has been shown to have anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. N-(4-bromo-2,3-dimethylphenyl)benzamide has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. In addition, N-(4-bromo-2,3-dimethylphenyl)benzamide has been shown to have anti-microbial activity against various bacterial strains.
Eigenschaften
IUPAC Name |
N-(4-bromo-2,3-dimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-10-11(2)14(9-8-13(10)16)17-15(18)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKCOISUXXOYQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2,3-dimethylphenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5717148.png)



![4-chloro-N'-[(4-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide](/img/structure/B5717165.png)
![N-[2-(2-{[5-methyl-2-(methylthio)-3-thienyl]methylene}hydrazino)-2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)ethyl]benzamide](/img/structure/B5717171.png)
![1-cyclohexyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5717185.png)



![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-methoxybenzyl)-2-furamide](/img/structure/B5717210.png)
![2-[4-(carboxymethoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5717224.png)

